molecular formula C17H16O2 B394858 6-Ethyl-4-phenylchroman-2-one CAS No. 405277-43-2

6-Ethyl-4-phenylchroman-2-one

Cat. No.: B394858
CAS No.: 405277-43-2
M. Wt: 252.31g/mol
InChI Key: AFMJVGHAHFCJIN-UHFFFAOYSA-N
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Description

6-Ethyl-4-phenylchroman-2-one is a heterocyclic compound that belongs to the class of chromanones It is characterized by a chroman-2-one core structure with an ethyl group at the 6-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, followed by cyclization to form the chromanone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of chromanols or other reduced forms.

    Substitution: Various substitution reactions can occur at the phenyl ring or the chromanone core, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chromanols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromanone chemistry.

    Biology: Research has explored its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: This compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-phenylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 6-Ethyl-4-hydroxy-2H-chromen-2-one
  • 7-Ethoxy-6-ethyl-4-methyl-chromen-2-one
  • 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Comparison: 6-Ethyl-4-phenylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-ethyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMJVGHAHFCJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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